1-Stearoyl-2-oleoyl-sn-glycerol

Beschreibung

Molecular Structure and Nomenclature

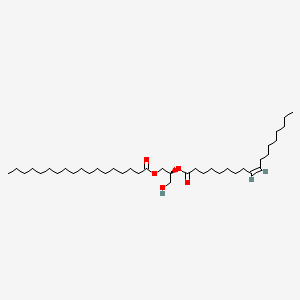

1-Stearoyl-2-oleoyl-sn-glycerol represents a specific class of diacylglycerol compounds characterized by its asymmetric substitution pattern on the glycerol backbone. The compound bears the molecular formula C₃₉H₇₄O₅ and maintains a molecular weight of 623.0 grams per mole. The systematic nomenclature follows the International Union of Pure and Applied Chemistry guidelines, designating the compound as 1-octadecanoyl-2-(9Z-octadecenoyl)-sn-glycerol. This nomenclature specifically identifies the stearoyl group as an octadecanoyl chain and the oleoyl group as a 9Z-octadecenoyl chain, indicating the presence of a cis double bond at the ninth carbon position.

The compound exhibits multiple synonymous designations within chemical databases and literature. Alternative names include sn-SODG, reflecting the abbreviated form of stearoyl-oleoyl-diacylglycerol, and the Chemical Abstracts Service registry number 53702-48-0. The systematic name [(2S)-3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate precisely describes the stereochemical configuration and esterification pattern. These naming conventions reflect the compound's specific structural arrangement and provide unambiguous identification within chemical databases.

The molecular structure incorporates two distinct fatty acid chains attached to the glycerol backbone through ester linkages. The stearic acid component contributes eighteen carbons in a fully saturated configuration, while the oleic acid component provides eighteen carbons with a single cis double bond at the ninth position. This structural arrangement creates an asymmetric molecule with distinct physical and chemical properties compared to symmetric diacylglycerol compounds.

Stereochemistry and sn-Configuration

The stereochemical designation of this compound follows the stereospecific numbering system established by the International Union of Pure and Applied Chemistry and International Union of Biochemistry Commission on Biochemical Nomenclature. The prefix "sn" indicates stereospecific numbering, which differentiates this nomenclature from conventional numbering systems that convey no stereochemical information. In the Fischer projection showing a vertical carbon chain with the hydroxyl group at carbon-2 positioned to the left, the carbon atom appearing on top receives designation as C-1.

This stereospecific numbering system proves essential for accurately describing the configuration of glycerol derivatives, particularly in biological contexts where stereochemistry determines functional properties. The (S)-configuration at the sn-2 position establishes the absolute stereochemistry of the glycerol backbone. This configuration remains consistent throughout the diacylglycerol family and ensures proper interaction with stereospecific enzymes and membrane components.

The asymmetric nature of this compound results from the different fatty acid substituents at the sn-1 and sn-2 positions. This asymmetry influences the compound's physical properties, including melting behavior, crystal packing, and membrane interactions. The stereochemical arrangement also determines the compound's susceptibility to enzymatic hydrolysis and its role in cellular signaling pathways.

Physical and Chemical Properties

The physical and chemical properties of this compound reflect its mixed-chain diacylglycerol structure. The compound exhibits a molecular weight of 623.0 grams per mole and maintains thirty-nine carbon atoms, seventy-four hydrogen atoms, and five oxygen atoms. The monoisotopic mass reaches 622.553625 atomic mass units, providing precise identification through mass spectrometric analysis.

Thermal analysis reveals distinctive melting characteristics that distinguish this compound from symmetric diacylglycerols. The melting behavior reflects the interaction between the saturated stearoyl chain and the unsaturated oleoyl chain, creating unique crystalline packing arrangements. The presence of both saturated and unsaturated fatty acid components influences the compound's phase transition temperatures and thermal stability.

Solubility characteristics demonstrate the compound's lipophilic nature, with limited solubility in polar solvents and enhanced solubility in nonpolar organic solvents. The compound's amphiphilic properties, derived from the polar glycerol head group and nonpolar fatty acid tails, enable its incorporation into membrane structures and participation in lipid-protein interactions.

The chemical stability of this compound depends on environmental conditions, particularly temperature, pH, and exposure to light. The presence of the unsaturated oleic acid component introduces susceptibility to oxidative degradation, particularly at the double bond position. This oxidative sensitivity necessitates careful storage conditions to maintain compound integrity during experimental applications.

Structural Comparison to Other Diacylglycerol Isomers

Structural comparison of this compound with other diacylglycerol isomers reveals significant differences in molecular geometry and packing arrangements. The mixed-chain composition creates unique structural characteristics compared to symmetric diacylglycerols containing identical fatty acid chains at both positions. These structural differences manifest in distinct physical properties, including melting points, crystal packing patterns, and membrane interactions.

The comparison with 1-stearoyl-3-oleyl-glycerol demonstrates the importance of positional isomerism in diacylglycerol structures. While both compounds contain identical fatty acid components, their different attachment positions create dramatically different molecular conformations. The 1,3-isomer adopts an extended V-shaped conformation with an angle of 94 degrees between the oleate and stearate chain planes, whereas the 1,2-isomer exhibits different conformational preferences.

Crystallographic analysis reveals that the chain segregation pattern differs significantly between positional isomers. In 1,3-diacylglycerols, the two acyl chains point in different directions and remain segregated, while in 1,2-diacylglycerols, the acyl chains lie side by side and must interact directly. This fundamental difference in chain orientation creates distinct packing challenges, particularly when the two chains possess different saturation levels.

The structural comparison extends to other mixed-chain diacylglycerols with different fatty acid compositions. Diacylglycerol(14:0/14:1) shares the mixed saturated-unsaturated pattern but with shorter chain lengths. The shorter chain length influences the overall molecular dimensions and affects the compound's physical properties, including melting behavior and membrane interactions.

Molecular Interactions and Conformational Analysis

The conformational analysis of this compound reveals complex molecular interactions that influence its biological activity and physical properties. The helical conformational properties around the 1,2-diacyl moiety demonstrate significant sensitivity to environmental factors, including solvent polarity and temperature. These conformational changes affect the compound's interaction with membrane components and enzymatic recognition sites.

Nuclear magnetic resonance studies using Karplus relation analysis have identified three primary staggered conformers around the glycerol backbone: gt(+), gg(−), and tg conformations. The distribution of these conformers varies significantly depending on the solvent environment. In chloroform solution, all three conformers exist in a randomized equilibrium, while in more polar solvents, the gt(+) conformer with positive helicity becomes amplified at the expense of the other conformations.

The conformational preferences of this compound influence its membrane incorporation and interaction with membrane proteins. The helical properties around the 1,2-diacyl moiety affect the compound's ability to induce membrane curvature and participate in membrane fusion processes. These conformational effects prove particularly important in understanding the compound's role as a signaling molecule in cellular systems.

Molecular dynamics simulations have provided additional insights into the conformational behavior of diacylglycerols in membrane environments. The simulations reveal that even at low concentrations, a significant percentage of diacylglycerol molecules occupy the interleaflet space, influencing membrane structure and dynamics. At higher concentrations, the compounds undergo phase separation from lamellar lipids, segregating into diacylglycerol-only regions that alter membrane properties.

The flip-flop rate of this compound across membrane bilayers demonstrates the compound's dynamic behavior within cellular membranes. This transbilayer movement affects the compound's availability for enzymatic reactions and its participation in membrane-mediated signaling processes. The rate of flip-flop depends on the specific fatty acid composition and the surrounding membrane environment.

Eigenschaften

CAS-Nummer |

53702-48-0 |

|---|---|

Molekularformel |

C39H74O5 |

Molekulargewicht |

623 g/mol |

IUPAC-Name |

[(2S)-3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate |

InChI |

InChI=1S/C39H74O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20,37,40H,3-17,19,21-36H2,1-2H3/b20-18-/t37-/m0/s1 |

InChI-Schlüssel |

SAEPUUXWQQNLGN-LVVMQYBKSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC |

Isomerische SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\CCCCCCCC |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC |

Physikalische Beschreibung |

Solid |

Synonyme |

1-stearoyl-2-oleoyl-sn-glycerol sn-SODG |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

1,2-Distearoyl-sn-glycerol

- Structure : Two saturated stearic acid chains (sn-1 and sn-2).

- Physical Properties : Exhibits a single stable β' phase with a transition temperature of 77.2°C and enthalpy (ΔH) of 30.6 kcal/mol , reflecting uniform chain packing .

- Comparison : The absence of unsaturated chains eliminates packing conflicts, resulting in higher thermal stability compared to sn-SODG. In contrast, sn-SODG’s mixed acyl chains lead to polymorphism (eight phases in dry states) and lower transition temperatures (e.g., β1 phase at 23.1°C, ΔH = 12.3 kcal/mol) due to disordered packing .

1,3-Distearoyl-2-oleoylglycerol

- Structure : Stearic acid at sn-1 and sn-3 positions; oleic acid at sn-2.

- Physical Properties: Positional isomerism redistributes chain packing stress. This isomer’s metabolic roles may differ due to altered enzyme accessibility .

1,2-Dioleoyl-sn-glycerol

- Structure : Two unsaturated oleic acid chains (sn-1 and sn-2).

- Physical Properties : Predominantly unsaturated chains reduce van der Waals interactions, leading to lower transition temperatures and increased fluidity. Unlike sn-SODG, this compound lacks a saturated chain, which may diminish its role in rigid membrane domains but enhance solubility in lipid signaling contexts .

1-Stearyl-sn-glycerol (Monoacylglycerol)

- Structure : Single stearic acid chain at sn-1; free hydroxyl groups at sn-2 and sn-3.

- Physical Properties: As a monoacylglycerol, it lacks the bilayer-forming capacity of DAGs. Its simpler structure results in fewer polymorphic phases and distinct metabolic functions, such as serving as a lipolysis intermediate rather than a signaling molecule .

Data Table: Key Physical and Structural Properties

Mechanistic Insights from Polymorphism and Hydration

sn-SODG’s polymorphism arises from the steric mismatch between its saturated stearoyl and kinked oleoyl chains. In dry states, it forms eight phases, including metastable γ1/γ2 (-2.9°C to -5.9°C) and bilayer structures (β1–β4) with triclinic or orthorhombic packing . Hydration partially stabilizes sn-SODG into αw (hexagonal packing) and βw (triclinic) phases, enhancing its role in dynamic membranes . In contrast, 1,2-distearoyl-sn-glycerol’s uniform chains resist such complexity, favoring stable β' phases ideal for crystalline lipid domains.

Metabolic and Disease Contexts

- Cardiovascular Disease : sn-SODG 3-phosphocholine (SOPC) is downregulated in high-fat diets, correlating with disrupted glycerophospholipid metabolism .

- Neurodegeneration : Reduced sn-SODG levels in ApoE4 mice suggest links to impaired lipid signaling and cognitive decline .

- Inflammation : sn-SODG derivatives negatively correlate with pro-inflammatory pathways, highlighting its role in maintaining lipid homeostasis .

Vorbereitungsmethoden

Cobalt-Catalyzed Ring-Opening and Esterification

A landmark approach developed by Kristinsson and Haraldsson involves a three-step, one-pot synthesis leveraging glycidyl esters and fatty acids (Fig. 1). The process begins with cobalt-catalyzed epoxide ring-opening of glycidyl esters, followed by sequential esterification. Using 1 mol% of (R,R)-N,N′-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (Co-salen), glycidyl myristate undergoes regioselective ring-opening with stearic acid under neat conditions, yielding 1,3-diacylglycerol intermediates. Subsequent esterification with oleic acid via N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) catalysis affords SOG in 83% yield (Table 1).

Key Advantages :

-

Stereochemical Integrity : The Co-salen catalyst enforces sn-3 selectivity during ring-opening, preserving the glycerol backbone’s chirality.

-

Minimized Acyl Migration : Neat reaction conditions and stoichiometric fatty acid ratios suppress undesirable acyl shifts, maintaining positional fidelity.

Table 1. Yields of 1-Stearoyl-2-oleoyl-sn-glycerol via Chemical Synthesis

Stoichiometric Conditions and Yield Optimization

Stamatov and Stawinski’s method employs glycidyl ethers and excess fatty acids (3–5 equiv) to drive ring-opening to completion. While effective for polyunsaturated fatty acids, this approach risks side reactions and requires meticulous purification. By contrast, Kristinsson’s protocol uses near-stoichiometric reagents (1.1–1.25 equiv), reducing waste and cost. For instance, glycidyl butyrate ring-opening with stearic acid (1.0 equiv) and Hünig’s base (1.0 equiv) achieves 88% conversion to 1-stearoyl-3-butyryl-sn-glycerol, which is further esterified with oleic acid to yield SOG.

Critical Parameters :

-

Temperature : Room temperature (21°C) minimizes thermal degradation of unsaturated fatty acids.

-

Solvent-Free Conditions : Neat reactions enhance reaction rates and avoid solvent-induced side products.

Enzymatic Synthesis Approaches

Immobilized Lipase Reactor Systems

Lo et al. pioneered SOG production using immobilized Rhizomucor miehei lipase in a pilot packed-bed reactor. Optimal conditions (220–260°C, 48 h) esterify glycerol with stearic and oleic acids, achieving 89% conversion (Table 2). The lipase’s sn-1,3 regioselectivity ensures minimal sn-2 interference, though acyl migration remains a concern at elevated temperatures.

Table 2. Enzymatic Synthesis of SOG Using Immobilized Lipase

Optimization via Response Surface Methodology

Response Surface Methodology (RSM) models identify critical factors in lipase-catalyzed SOG synthesis. A central composite design (CCD) varying temperature (220–260°C), enzyme load (5–15%), and substrate molar ratio (1:1–1:3 glycerol:fatty acid) reveals temperature as the most significant variable (p < 0.001). At 240°C and 12% enzyme load, SOG production peaks at 92% yield, demonstrating the method’s scalability.

Advantages Over Chemical Methods :

-

Mild Conditions : Avoids harsh catalysts, preserving fatty acid integrity.

-

Sustainability : Lipases are biodegradable and reusable for multiple batches.

Comparative Analysis of Synthesis Methods

Table 3. Chemical vs. Enzymatic Synthesis of SOG

| Parameter | Chemical (Co-salen) | Enzymatic (Lipase) |

|---|---|---|

| Yield (%) | 83 | 89 |

| Temperature (°C) | 21 | 240 |

| Stereopurity (%) | >95 | 98 |

| Acyl Migration Risk | Low | Moderate |

| Environmental Impact | High (organic solvents) | Low (aqueous media) |

Key Insights :

Q & A

Q. What enantioselective synthesis methods are available for producing 1-Stearoyl-2-oleoyl-sn-glycerol?

Enantioselective synthesis can be achieved via asymmetric dihydroxylation of allyl ethers using AD-Mix (a chiral catalyst system containing Sharpless ligands) supplemented with potassium persulfate. This method ensures stereochemical control at the sn-2 position, critical for maintaining biological activity. Purification typically involves column chromatography to isolate the enantiomerically pure product .

Q. How can this compound be quantified in biological samples?

Gas chromatography-negative ion chemical ionization mass spectrometry (GC-NICI-MS) is a validated method. The diacylglycerol (DAG) is derivatized with pentafluorobenzoyl chloride to enhance electron capture, enabling detection at femtomolar sensitivity. Internal standards (e.g., deuterated analogs) ensure precision, with a detection limit of ≤30 fmol per injection .

Q. What are the recommended storage conditions for this compound in experimental settings?

Store at -20°C in anhydrous organic solvents (e.g., ethanol or chloroform) to prevent hydrolysis. For long-term stability, lyophilize under nitrogen and avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How do hydration states influence the polymorphic phase behavior of this compound?

Hydration induces structural shifts from metastable α phases (hexagonal chain packing, bilayer spacing ~59.5 Å) to hydrated αw phases (~61.5 Å). Differential scanning calorimetry (DSC) reveals reduced transition temperatures (e.g., αw melting at 11.6°C vs. non-hydrated α at 16.1°C) due to water disrupting acyl chain packing. X-ray diffraction (XRD) confirms bilayer expansion and pseudohexagonal sub-phases under hydration .

Q. What experimental strategies resolve contradictions in reported phase behavior of mixed-chain diacylglycerols?

Contradictions often arise from differences in hydration, temperature ramping rates, or impurity levels. Use highly purified samples (>98%) and controlled hydration (e.g., 0.5 mol H₂O/mol lipid). Time-resolved synchrotron XRD can capture metastable intermediates (e.g., αC and β’C phases) that conventional DSC might miss .

Q. How does this compound interact with diacylglycerol kinases (DGKs) in signaling pathways?

Recombinant DGK assays (e.g., AtDGK2 from Arabidopsis thaliana) demonstrate substrate preference for unsaturated DAGs. Use radioactive (³²P-ATP) or fluorogenic assays to measure phosphorylation kinetics. For this compound, Kₘ values (~125 µM) and pH optima (7.2) reveal Mg²⁺-dependent activity unaffected by Ca²⁺ but inhibited by R59022 .

Q. What role does this compound play in membrane core dynamics compared to phosphatidylcholines?

Unlike phosphatidylcholines, the absence of a phosphocholine headgroup allows tighter acyl chain packing, as shown by XRD. The β’ phase of this compound (tilted bilayer, 46.9 Å spacing) exhibits orthorhombic chain packing, whereas analogous phosphatidylcholines adopt disordered hexagonal phases due to headgroup steric effects .

Methodological Considerations

- Synthesis Optimization : Replace benzyl ethers with methoxy groups during asymmetric dihydroxylation to reduce side reactions. Monitor enantiomeric excess via chiral HPLC .

- Structural Analysis : Combine DSC with synchrotron XRD for polymorphic phase resolution. Hydrate samples in sealed chambers with controlled humidity .

- Enzymatic Assays : Use Triton X-100 micelles to solubilize DAGs for DGK activity assays. Validate substrate specificity with 1-stearoyl-2-arachidonoyl-sn-glycerol as a positive control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.